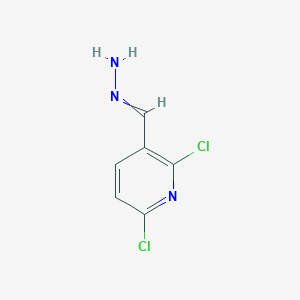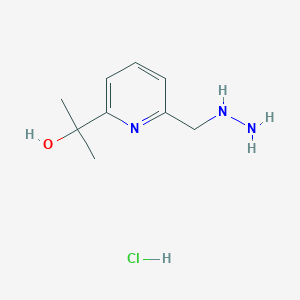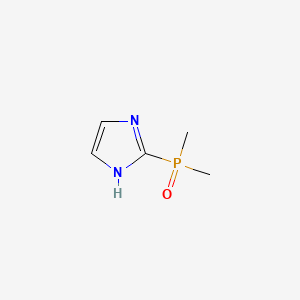
2,6-Dichloro-3-methanehydrazonoylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloro-3-(hydrazonomethyl)pyridine is a chemical compound with the molecular formula C6H5Cl2N3. It is characterized by the presence of two chlorine atoms and a hydrazonomethyl group attached to a pyridine ring.
Vorbereitungsmethoden
The synthesis of 2,6-Dichloro-3-(hydrazonomethyl)pyridine typically involves the reaction of 2,6-dichloropyridine with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and may require heating to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
2,6-Dichloro-3-(hydrazonomethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The chlorine atoms in the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,6-Dichloro-3-(hydrazonomethyl)pyridine has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,6-Dichloro-3-(hydrazonomethyl)pyridine involves its interaction with specific molecular targets. The hydrazonomethyl group can form bonds with various biomolecules, influencing biological pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2,6-Dichloro-3-(hydrazonomethyl)pyridine can be compared with other similar compounds, such as:
2,6-Dichloropyridine: Lacks the hydrazonomethyl group, making it less reactive in certain contexts.
3-(Hydrazonomethyl)pyridine: Does not have chlorine atoms, affecting its chemical properties and reactivity.
The presence of both chlorine atoms and the hydrazonomethyl group in 2,6-Dichloro-3-(hydrazonomethyl)pyridine makes it unique and versatile for various applications .
Eigenschaften
Molekularformel |
C6H5Cl2N3 |
|---|---|
Molekulargewicht |
190.03 g/mol |
IUPAC-Name |
(2,6-dichloropyridin-3-yl)methylidenehydrazine |
InChI |
InChI=1S/C6H5Cl2N3/c7-5-2-1-4(3-10-9)6(8)11-5/h1-3H,9H2 |
InChI-Schlüssel |
BNNSTJHRZJXMCO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1C=NN)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-4-(4-methylphenyl)butanamide](/img/structure/B14774056.png)





![N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14774092.png)

![N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-methylacetamide](/img/structure/B14774106.png)

![5-(4'-Bromo-2,2',5,5'-tetramethyl-[1,1'-biphenyl]-4-yl)-2,2'-bipyridine](/img/structure/B14774136.png)

